[3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol
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Overview
Description
[3-(Difluoromethyl)bicyclo[111]pentan-1-yl]methanol is a unique organic compound characterized by its bicyclic structure and difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group can be introduced through halogenation and subsequent fluorination reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used as a probe or reagent to study biological processes. Its difluoromethyl group can be particularly useful in probing enzyme activities and interactions.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may offer advantages in drug design, such as improved stability or specificity.
Industry: In industry, this compound can be used in the production of specialty chemicals, materials, and coatings. Its properties may enhance the performance of various industrial products.
Mechanism of Action
The mechanism by which [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic structure but may have different substituents.
Difluoromethyl-containing compounds: Other compounds with difluoromethyl groups may have similar properties but differ in their core structures.
Uniqueness: What sets [3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-yl]methanol apart is its combination of the bicyclic core and the difluoromethyl group, which provides unique chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
2512217-35-3 |
---|---|
Molecular Formula |
C7H10F2O |
Molecular Weight |
148.2 |
Purity |
95 |
Origin of Product |
United States |
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